1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone
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Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone typically involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4-(2-thienyl)-1,3-thiazol-2-ylhydrazine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone: This compound has a similar structure but with a different substituent on the thiazole ring.
1-(3,4-Dichlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-YL]hydrazone: This variant has a methyl group instead of a thienyl group.
1-(3,4-Dichlorophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-YL]hydrazone: This compound features a methoxy group, which can alter its chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound, particularly in terms of its potential biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H11Cl2N3S2 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3S2/c1-9(10-4-5-11(16)12(17)7-10)19-20-15-18-13(8-22-15)14-3-2-6-21-14/h2-8H,1H3,(H,18,20)/b19-9+ |
InChI Key |
PRRPTDFQUDBTEA-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CS2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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